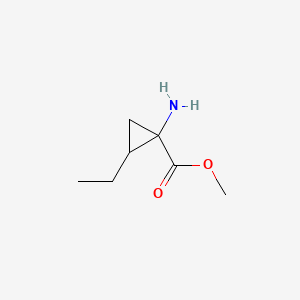

Methyl 1-amino-2-ethylcyclopropane-1-carboxylate

Description

Properties

IUPAC Name |

methyl 1-amino-2-ethylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-3-5-4-7(5,8)6(9)10-2/h5H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGJFOUDGUGGQPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC1(C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301188688 | |

| Record name | Cyclopropanecarboxylic acid, 1-amino-2-ethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301188688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314939-54-2 | |

| Record name | Cyclopropanecarboxylic acid, 1-amino-2-ethyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1314939-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropanecarboxylic acid, 1-amino-2-ethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301188688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-amino-2-ethylcyclopropanecarboxylate typically involves the esterification of 1-amino-2-ethylcyclopropanecarboxylic acid. This can be achieved through the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. Additionally, the use of alternative catalysts and solvents can optimize the process for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-amino-2-ethylcyclopropane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted amino derivatives.

Scientific Research Applications

Chemical Synthesis Applications

Building Block in Organic Chemistry

MEC serves as a crucial building block in organic synthesis, particularly for compounds containing cyclopropane structures. Its unique cyclopropane ring offers specific reactivity that is valuable for synthesizing complex organic molecules.

Reactions Involving MEC

MEC can undergo several types of chemical reactions:

- Oxidation : The amino group can be oxidized to form nitro or nitroso derivatives.

- Reduction : The ester group can be reduced to yield corresponding alcohols.

- Substitution : The amino group participates in nucleophilic substitution, leading to various derivatives.

| Reaction Type | Common Reagents | Major Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Nitro or nitroso derivatives |

| Reduction | Lithium aluminum hydride | Alcohol derivatives |

| Substitution | Alkyl halides | Substituted amino derivatives |

Biological Applications

Role in Plant Physiology

Methyl 1-amino-2-ethylcyclopropane-1-carboxylate is structurally related to 1-aminocyclopropane-1-carboxylic acid (ACC), a precursor to ethylene biosynthesis in plants. It acts as an ethylene agonist, influencing various physiological processes such as root elongation and fruit ripening. This property makes MEC valuable in agricultural applications, particularly in the development of plant growth regulators.

Pharmaceutical Potential

Research indicates that MEC may serve as a pharmaceutical intermediate for drugs targeting specific enzymes or receptors. Its structural characteristics allow it to modulate biological pathways involving amino acids and peptides, making it a candidate for therapeutic applications.

Industrial Applications

Agrochemical Production

Due to its ability to influence ethylene biosynthesis, MEC is utilized in the production of agrochemicals aimed at enhancing crop yields and quality. It has been studied for its potential to improve stress responses in plants.

Case Studies

-

Ethylene Agonist Activity

A study demonstrated that MEC enhances ethylene-related responses in plants, leading to improved fruit ripening and stress tolerance. The mechanism involves its interaction with ethylene receptors, mimicking natural ethylene's effects on plant growth processes. -

Pharmaceutical Development

Research on MEC has shown its potential as a lead compound for developing antiviral agents targeting Hepatitis C virus protease. Its structural similarity to known inhibitors suggests it may exhibit significant antiviral activity. -

Synthesis of Complex Molecules

In organic synthesis, MEC has been effectively used as an intermediate in the preparation of more complex molecules, showcasing its versatility as a building block in medicinal chemistry.

Mechanism of Action

The mechanism of action of methyl 1-amino-2-ethylcyclopropanecarboxylate involves its interaction with specific molecular targets. In plants, it acts as an ethylene agonist, enhancing ethylene-related responses such as root elongation and fruit ripening. This is achieved through its structural similarity to 1-aminocyclopropane-1-carboxylate, the natural precursor of ethylene .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and applications of Methyl 1-amino-2-ethylcyclopropane-1-carboxylate and related compounds:

Physicochemical Properties and Reactivity

- Ring Strain and Stability: The cyclopropane ring’s inherent strain (~27 kcal/mol) makes all these compounds reactive. However, substituents modulate stability: Ethyl group (Methyl 1-amino-2-ethyl): The alkyl group provides steric bulk and electron-donating effects, stabilizing the ring slightly compared to ACC, which lacks alkyl substituents . Vinyl group (Ethyl 1-amino-2-vinyl): The conjugated double bond increases electrophilicity, making it prone to addition reactions, as seen in its role as an ACC deaminase inhibitor .

- Enzymatic Interactions: ACC is cleaved by ACC deaminase to produce α-ketobutyrate and ammonia, a critical step in ethylene regulation . Ethyl 1-amino-2-vinylcyclopropane-1-carboxylate irreversibly inhibits ACC deaminase by covalently modifying active-site residues (e.g., Ser-78), highlighting how substituents alter biological activity . this compound’s ethyl group may sterically hinder enzyme binding, though this requires experimental validation.

Stability and Reactivity Trends

- Ring-Opening Reactions :

- ACC undergoes enzymatic ring-opening, while synthetic derivatives like the target compound are designed for controlled reactivity in coupling reactions (e.g., peptide bond formation) .

- Vinyl-substituted derivatives () are more reactive toward electrophilic additions due to the unsaturated bond, whereas ethyl-substituted analogs prioritize steric effects .

Biological Activity

Methyl 1-amino-2-ethylcyclopropane-1-carboxylate (MECC) is a compound that has garnered attention in the fields of medicinal chemistry and agricultural science due to its unique structural features and biological activities. This article delves into the biological activity of MECC, highlighting its mechanisms of action, applications, and relevant research findings.

Structural Characteristics

MECC is characterized by its cyclopropane structure, which includes an amino group and a carboxylate functional group. The ethyl substitution on the cyclopropane ring distinguishes it from similar compounds, potentially influencing its biological interactions and activities.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Cyclopropane structure with amino and carboxylate groups | Ethyl substitution may alter biological activity compared to other analogs |

| 1-Aminocyclopropane-1-carboxylic acid | Natural precursor of ethylene in plants | Lacks ethyl substitution; more polar |

| Methyl 1-amino-2-methylcyclopropane-1-carboxylate | Contains a methyl group instead of ethyl | Different stereochemistry; potential for different activity |

The primary mechanism of action for MECC involves its role as an ethylene agonist in plants, enhancing ethylene-related physiological responses such as root elongation and fruit ripening. This is attributed to its structural similarity to 1-aminocyclopropane-1-carboxylic acid (ACC), the natural precursor of ethylene. By mimicking ACC, MECC can influence various biological pathways related to plant growth and development.

In addition to its effects on plants, MECC has been studied for its potential neuroprotective properties in mammalian systems. Research indicates that compounds with similar structures may modulate neurotransmitter systems, possibly affecting synaptic transmission and neuronal health.

Plant Growth Regulation

In agricultural research, MECC has been identified as a significant compound for regulating plant growth. Its ability to act as an ethylene agonist suggests potential applications in enhancing crop yield and quality through improved fruit ripening processes.

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of MECC analogs on neuronal cells. For instance, rac-methyl(1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate hydrochloride has shown promise in influencing synaptic transmission, indicating that MECC may have therapeutic potential in treating neurodegenerative disorders.

Case Studies and Research Findings

- Ethylene Biosynthesis Modulation : A study demonstrated that MECC significantly increased ethylene production in treated plant tissues compared to controls, suggesting its utility as a plant growth regulator.

- Neuroprotective Properties : In vitro experiments indicated that MECC analogs could protect neuronal cells from oxidative stress-induced damage, providing insights into their potential use in neuropharmacology.

- Synthesis Applications : MECC serves as a versatile building block in organic synthesis, particularly for creating cyclopropane-containing compounds used in pharmaceuticals and agrochemicals.

Q & A

Q. What are the optimal synthetic routes for Methyl 1-amino-2-ethylcyclopropane-1-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves cyclopropanation of precursor molecules (e.g., ethyl cyclopropanecarboxylate) followed by amination. Key steps include:

- Cyclopropanation : Using transition-metal catalysts (e.g., Rh or Cu) to form the strained cyclopropane ring .

- Amination : Introducing the amino group via nucleophilic substitution or reductive amination under controlled pH and temperature . Optimization focuses on:

- Temperature : Maintaining 0–5°C during amination to minimize side reactions.

- Catalysts : Employing chiral catalysts for enantioselective synthesis .

- Purification : Column chromatography or recrystallization for >95% purity .

Q. How is the structure of this compound confirmed post-synthesis?

Structural validation relies on:

- NMR Spectroscopy : and NMR to confirm cyclopropane ring geometry and substituent positions .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (CHNO, MW 155.20 g/mol) .

- X-ray Crystallography : Resolving absolute stereochemistry in enantiopure samples .

Q. What are the primary applications of this compound in medicinal chemistry?

- Enzyme Inhibition : The amino and ester groups enable hydrogen bonding with active sites (e.g., proteases or kinases) .

- Prodrug Development : Ester hydrolysis in vivo releases active carboxylic acid derivatives .

- Structural Probes : Cyclopropane strain mimics transition states in enzymatic reactions .

Advanced Research Questions

Q. How does the cyclopropane ring’s strain influence the compound’s reactivity in nucleophilic substitutions?

The 60° bond angles in the cyclopropane ring create significant ring strain, enhancing reactivity:

- Ring-Opening Reactions : Susceptibility to nucleophiles (e.g., amines, thiols) due to strained σ bonds .

- Steric Effects : Ethyl substituents at the 2-position hinder nucleophilic attack at the 1-carboxylate, directing regioselectivity . Experimental Design : Compare reaction rates with non-cyclopropane analogs using kinetic isotope effects (KIEs) or computational modeling .

Q. What stereochemical challenges arise in synthesizing enantiopure derivatives, and how are they resolved?

- Chiral Center Formation : Racemization risks during amination due to planar intermediate geometry .

- Resolution Methods :

- Chiral HPLC : Separating enantiomers using cellulose-based columns .

- Asymmetric Catalysis : Using (R,R)- or (S,S)-ligands to control stereochemistry during cyclopropanation .

Data Contradiction : Discrepancies in enantiomeric excess (ee) between synthetic batches can arise from trace metal impurities in catalysts .

Q. How do conflicting data on biological activity across studies arise, and how can they be reconciled?

Discrepancies often stem from:

- Solubility Variations : Poor aqueous solubility (logP ~1.5) may reduce bioavailability in cell-based assays .

- Metabolic Instability : Ester hydrolysis rates differ across species (e.g., human vs. murine plasma) . Methodological Solutions :

- Standardized Assays : Use identical buffer conditions (e.g., pH 7.4 PBS) and cell lines (e.g., HEK293).

- Metabolite Tracking : LC-MS/MS to quantify hydrolysis products in vitro/in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.